Xanthoxin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

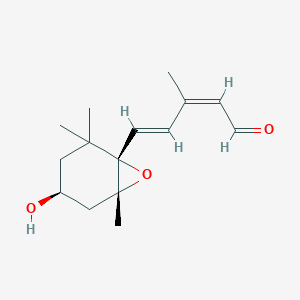

2-cis,4-trans-xanthoxin is an apo carotenoid sesquiterpenoid and an enal. It has a role as a plant growth retardant and a plant metabolite.

Wissenschaftliche Forschungsanwendungen

Biochemical Pathways

Xanthoxin is primarily recognized as a precursor in the biosynthetic pathway of ABA. The conversion of this compound to ABA involves several enzymatic steps:

- Conversion to Abscisic Aldehyde : The enzyme ABA2 catalyzes the NAD-dependent conversion of this compound to abscisic aldehyde. This step is critical as it represents one of the final stages in ABA biosynthesis .

- Conversion to Abscisic Acid : The abscisic aldehyde is further oxidized to form ABA, facilitated by another enzyme known as AAO3 .

The identification of these enzymatic pathways has implications for genetic engineering and crop improvement strategies aimed at enhancing stress tolerance.

Physiological Effects

This compound exhibits various physiological effects that are vital for plant growth and development:

- Growth Inhibition : this compound acts as a potent growth inhibitor, comparable to ABA. It has been shown to influence seed germination negatively, indicating its role in regulating developmental processes under stress conditions .

- Stomatal Closure : In stomatal closure assays, this compound was found to induce closure at higher concentrations compared to ABA. This suggests that while this compound is effective, its potency may vary depending on the concentration used .

Agricultural Applications

The understanding of this compound's role in ABA biosynthesis opens avenues for its application in agriculture:

- Stress Tolerance : Manipulating this compound levels can potentially enhance crop resilience to abiotic stresses such as drought and salinity. By modulating the enzymes involved in its conversion to ABA, researchers aim to improve stress responses in crops like rice .

- Molecular Breeding : The identification of this compound dehydrogenase (XanDH) as a functional marker provides a target for molecular breeding efforts aimed at optimizing ABA levels for better crop yields under stress conditions .

Case Studies

Several studies have investigated the role of this compound in plant physiology and its potential applications:

- Study on Rice : A study identified XanDH in rice and demonstrated its role in modulating ABA levels, suggesting that targeted manipulation of this pathway could improve stress tolerance in rice crops .

- Genetic Mutants Analysis : Research utilizing Arabidopsis mutants (aba2-1) revealed that these mutants exhibited reduced sensitivity to this compound during germination tests, highlighting the importance of this compound in seed development and germination under stress conditions .

Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Biochemical Pathways | Precursor for ABA biosynthesis | Conversion via ABA2 and AAO3 enzymes |

| Physiological Effects | Growth inhibition and stomatal closure | Induces stomatal closure; requires higher concentrations than ABA |

| Agricultural Applications | Enhancing stress tolerance through genetic manipulation | XanDH identified as a target for improving crop resilience |

| Case Studies | Investigations on rice and Arabidopsis mutants | Reduced sensitivity to this compound affects germination rates |

Eigenschaften

CAS-Nummer |

8066-07-7 |

|---|---|

Molekularformel |

C15H22O3 |

Molekulargewicht |

250.33 g/mol |

IUPAC-Name |

(2Z,4E)-5-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3-methylpenta-2,4-dienal |

InChI |

InChI=1S/C15H22O3/c1-11(6-8-16)5-7-15-13(2,3)9-12(17)10-14(15,4)18-15/h5-8,12,17H,9-10H2,1-4H3/b7-5+,11-6-/t12-,14+,15-/m0/s1 |

InChI-Schlüssel |

ZTALKMXOHWQNIA-TVBSHJCBSA-N |

SMILES |

CC(=CC=O)C=CC12C(CC(CC1(O2)C)O)(C)C |

Isomerische SMILES |

C/C(=C/C=O)/C=C/[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C |

Kanonische SMILES |

CC(=CC=O)C=CC12C(CC(CC1(O2)C)O)(C)C |

Key on ui other cas no. |

8066-07-7 |

Synonyme |

cis,trans-xanthoxin trans,trans-5-(1',2'-epoxy-4'-hydroxy-2',6',6'- trimethyl-1'-cyclohexyl)-3-methylpentadienal trans,trans-xanthoxin xanthoxin xanthoxin, (1R-(1alpha(2E,4E),4beta,6alpha))-isomer xanthoxin, (1S-(1alpha(2E,4E),4alpha,6alpha))-isomer xanthoxin, (1S-(1alpha(2Z,4E),4alpha,6alpha))-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.